molecular formula C8H12O B13811497 (3E)-4-methylhepta-3,6-dien-2-one

(3E)-4-methylhepta-3,6-dien-2-one

Cat. No.: B13811497
M. Wt: 124.18 g/mol
InChI Key: DAJDVEKGELIWBV-VOTSOKGWSA-N
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Description

(3E)-4-methylhepta-3,6-dien-2-one is an organic compound with the molecular formula C8H12O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbonyl group conjugated with a double bond. This compound is notable for its distinct structure, which includes a methyl group and two conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-methylhepta-3,6-dien-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalytic methods to enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-methylhepta-3,6-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols.

Scientific Research Applications

(3E)-4-methylhepta-3,6-dien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (3E)-4-methylhepta-3,6-dien-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-methylhepta-3,6-dien-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (3E)-4-methylhepta-3,6-dien-2-amine: Similar structure but with an amino group instead of a carbonyl group.

Uniqueness

(3E)-4-methylhepta-3,6-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a carbonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3E)-4-methylhepta-3,6-dien-2-one

InChI

InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4,6H,1,5H2,2-3H3/b7-6+

InChI Key

DAJDVEKGELIWBV-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/CC=C

Canonical SMILES

CC(=CC(=O)C)CC=C

Origin of Product

United States

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